4-(4-Phenoxyphenyl)piperidine

Lipophilicity Drug Design Physicochemical Properties

Sourcing a 4-arylpiperidine scaffold with precise lipophilicity for CNS programs is challenging. Generic 4-phenylpiperidine analogs are not suitable substitutes due to >1.8 LogP unit difference, altering membrane permeability and assay solubility. This compound is the exact building block required for reproducible SAR. - Enables access to hydrophobic GPCR and ion channel binding pockets inaccessible to smaller 4-aryl groups. - Demonstrated neuroprotective efficacy in vivo via dual Na+/T-type Ca2+ channel blockade (SUN N5030 program). - Intrinsically low D2 receptor affinity (IC50 µM range) biases libraries away from dopaminergic off-targets.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 181207-55-6
Cat. No. B068590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxyphenyl)piperidine
CAS181207-55-6
Synonyms4-(4-PHENOXY-PHENYL)-PIPERIDINE
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15/h1-9,15,18H,10-13H2
InChIKeyMTMOLUVQNWNTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenoxyphenyl)piperidine: Core Profile


4-(4-Phenoxyphenyl)piperidine (CAS 181207-55-6) is a 4-aryl-substituted piperidine derivative characterized by a para-phenoxy substituent on the pendant phenyl ring . The compound has a molecular formula of C17H19NO and a molecular weight of 253.34 g/mol . This scaffold serves as a versatile synthetic intermediate and a core building block for the development of biologically active molecules, particularly within central nervous system (CNS) drug discovery programs . Its structural features enable the generation of libraries targeting ion channels and G-protein-coupled receptors (GPCRs), distinguishing it from simpler, unsubstituted 4-phenylpiperidine analogs .

4-Arylpiperidine building block for CNS probe synthesis
Supports generation of ion channel and GPCR targeted libraries
Differentiated from simpler 4-phenylpiperidines; verify substitution risk

Irreplaceable by Generic Analogs


Generic substitution of 4-(4-phenoxyphenyl)piperidine with simpler 4-phenylpiperidine or 4-(4-fluorophenyl)piperidine analogs is scientifically unsound due to marked differences in fundamental physicochemical properties. The para-phenoxy substitution dramatically alters lipophilicity and aqueous solubility, directly impacting compound behavior in biological assays and synthetic workflows [1]. Specifically, the extended aromatic system increases the calculated LogP by over 1.8 units compared to 4-phenylpiperidine, while simultaneously reducing water solubility by orders of magnitude [2]. These changes are not trivial; they govern membrane permeability, non-specific binding, and solubility in reaction media. Consequently, SAR data or reaction conditions optimized for one scaffold are not transferable, making precise procurement of this specific derivative essential for reproducible research outcomes.

Lipophilicity mismatch: para-phenoxy substitution substantially increases lipophilicity; membrane permeability and non-specific binding profiles may not transfer.
Solubility shift: aqueous solubility shifts from high to sparingly soluble, requiring re-assessment of assay media and in vitro conditions.
TPSA difference: ether oxygen increases polar surface area, which may affect passive diffusion and off-target binding profiles.

Head-to-Head Differentiation Evidence


Lipophilicity (LogP) vs. 4-Phenylpiperidine

4-(4-Phenoxyphenyl)piperidine exhibits a significantly higher lipophilicity profile compared to the unsubstituted 4-phenylpiperidine scaffold. This difference is critical for predicting membrane permeability and CNS penetration. The target compound's calculated LogP is 4.27 [1], whereas 4-phenylpiperidine has a calculated LogP of 2.39 [2].

Lipophilicity (LogP)
Method context
Target: ΔLogP ≈ 1.9 (~80-fold more lipophilic than 4-phenylpiperidine)
Supports CNS probe design; lipophilicity-dependent
In silico estimation (ACD/LogP); experimental verification recommended
Lipophilicity Drug Design Physicochemical Properties

Aqueous Solubility Comparison

The introduction of the 4-phenoxyphenyl group drastically reduces water solubility relative to the core 4-phenylpiperidine structure. 4-(4-Phenoxyphenyl)piperidine has an estimated water solubility of 15.73 mg/L at 25°C . In contrast, 4-phenylpiperidine is reported as freely soluble in water [1].

Aqueous Solubility
Estimated
Target: 15.73 mg/L (sparingly soluble) vs Comparator: freely soluble
Guides solvent selection for assays; DMSO stock may be required
WSKOW model estimation; experimental solubility may vary
Solubility Formulation Bioavailability

TPSA and Membrane Permeability

The topological polar surface area (TPSA) of 4-(4-phenoxyphenyl)piperidine is 21.26 Ų [1]. This value is higher than that of the comparators 4-phenylpiperidine (12.03 Ų) and 4-(4-fluorophenyl)piperidine (12.03 Ų) due to the additional ether oxygen in the phenoxy group [2][3]. While still well below the typical threshold for poor oral absorption (140 Ų), this difference modulates passive diffusion characteristics.

Polar Surface Area (TPSA)
Method context
Target: 21.26 Ų; Comparator: 12.03 Ų; ~77% increase
May modulate passive diffusion and off-target binding
Calculated from molecular structure; below 140 Ų oral absorption threshold
Membrane Permeability Drug-Likeness Physicochemical Properties

Neuroprotective Efficacy in Stroke Model

While the parent compound is an intermediate, its derivative 1-(2-hydroxy-3-phenoxy)propyl-4-(4-phenoxyphenyl)-piperidine hydrochloride (SUN N5030) provides a unique proof-of-concept for the scaffold's utility. In a class of arylpiperidines synthesized to target Na+ and T-type Ca2+ channels, SUN N5030 demonstrated remarkable neuroprotective activity in a transient middle cerebral artery occlusion (MCAO) model in vivo [1]. This distinguishes the 4-phenoxyphenyl piperidine core from other 4-arylpiperidines in the same series, which lacked this specific neuroprotective outcome.

Neuroprotection Model
Class-level
Derivative SUN N5030 reported marked effect in transient MCAO model
Supports scaffold exploration for ion channel research
Derivative evidence; direct scaffold neuroprotection not established
Neuroprotection Ion Channels Ischemia SUN N5030

Low Dopamine D2 Receptor Affinity

The 4-(4-phenoxyphenyl)piperidine scaffold is associated with low affinity for the dopamine D2 receptor, a common off-target for many CNS-active piperidines. A derivative, 4-(4-Phenoxy-phenyl)-1-((E)-3-phenyl-allyl)-piperidine, exhibited an IC50 of 2.68 µM (2,680 nM) against the rat D2 receptor [1]. This is in stark contrast to many potent D2 antagonists in the 4-phenylpiperidine class, which often display nanomolar affinity [2]. This built-in selectivity profile minimizes confounding effects in assays not focused on dopaminergic pathways.

D2 Receptor Affinity
Class-level
Derivative IC50 2,680 nM vs typical D2 antagonists
Supports D2-sparing library design
Derivative data; intrinsic scaffold affinity may differ
Receptor Selectivity Off-Target Effects CNS Safety

Key Research and Procurement Applications


CNS-Penetrant Ion Channel Modulators

The high lipophilicity (LogP 4.27) of 4-(4-phenoxyphenyl)piperidine makes it a preferred starting material for synthesizing compounds intended for the central nervous system [1]. The scaffold has been successfully employed in the development of SUN N5030, a neuroprotective agent with dual Na+/T-type Ca2+ channel blocking activity, which demonstrated significant efficacy in an in vivo stroke model [2]. Researchers procuring this intermediate are able to access a chemotype with proven ability to generate brain-penetrant, therapeutically active molecules.

D2-Sparing CNS Ligands

For programs where dopamine D2 receptor antagonism is an undesirable off-target liability, 4-(4-phenoxyphenyl)piperidine offers a strategic advantage. Derivatives of this scaffold exhibit intrinsically low affinity for the D2 receptor (IC50 in the micromolar range) [3]. This is a quantifiable differentiation from many classic 4-phenylpiperidine-based drugs and probes, which are potent D2 ligands. Procuring this specific compound allows medicinal chemists to bias their libraries away from dopaminergic activity from the outset.

Lipophilic SAR Building Block

The substantial increase in lipophilicity and molecular bulk (MW 253.34) compared to 4-phenylpiperidine (MW 161.24) provides a distinct vector for structure-activity relationship (SAR) studies . The extended 4-phenoxyphenyl group allows researchers to probe deeper hydrophobic pockets within target proteins that are inaccessible to smaller 4-aryl substituents. This physical differentiation is crucial for optimizing binding affinity and residence time in target engagement studies.

Application
Selection Property
Validation Focus
CNS ion channel modulator research
High lipophilicity scaffold for brain penetration
Ion channel blockade assays, MCAO model response
D2-sparing CNS probe development
Low D2 receptor affinity profile
D2 binding assay, behavioral readout selectivity
Hydrophobic pocket SAR
Extended 4-phenoxyphenyl group
Target binding affinity, residence time assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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